REACTION_CXSMILES
|
II.[Br-].[C:4]1([CH:10]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:11]=[O:12])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.C([O-])(O)=O.[Na+]>C(OCC)C.BrCCC=C>[C:13]1([CH:10]([C:4]2[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:11]([OH:12])[CH2:6][CH2:5][CH:4]=[CH2:9])[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1 |f:3.4|
|
Name
|
Mg
|
Quantity
|
0.11 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.02 g
|
Type
|
catalyst
|
Smiles
|
BrCCC=C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
12
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
[Br-]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
Grignard reagent
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.64 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(C=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for an additional 3.5 hr at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A dry three-neck, round-bottom flask fitted with a reflux condensor, air-balance drop funnel and nitrogen inlet
|
Type
|
TEMPERATURE
|
Details
|
The flask was warmed
|
Type
|
TEMPERATURE
|
Details
|
(heat gun)
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
TEMPERATURE
|
Details
|
by brief warming
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
to reach 0° C
|
Type
|
CUSTOM
|
Details
|
the organic phase was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with ethyl ether (3×20 ml)
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with brine and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure, and flash chromatography of the crude residue (SiO2, hexane/Ethyl Acetate 9:1)
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(C(CCC=C)O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.68 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 165.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |